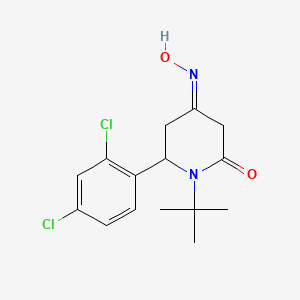
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one
説明
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane protein that plays a crucial role in the innate immune response by recognizing and responding to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory and infectious diseases.
科学的研究の応用
Environmental Wastewater Treatment
Wastewater Treatment in the Pesticide Industry : The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenyl derivatives. These compounds can enter natural water sources if not adequately treated. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This approach potentially creates high-quality effluent while emphasizing the necessity of experimental evaluation for process design and efficiency assessment (Goodwin et al., 2018).
Analysis of Environmental Pollutants
Global Trends in Herbicide Toxicity Studies : A scientometric review on 2,4-D herbicide toxicity reveals rapid advancements in understanding its toxicology and mutagenicity. The review highlights the importance of focusing future research on molecular biology, human exposure assessment, and pesticide degradation, aiming to fill existing knowledge gaps and contribute to environmental safety (Zuanazzi et al., 2020).
Environmental and Ecotoxicological Effects
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl and chlorophenyl groups, discuss their widespread use, environmental occurrence, and potential toxicity. The research suggests the need for future studies to investigate contamination, environmental behaviors, and the toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).
Herbicide Behavior and Microbial Biodegradation : A review on 2,4-D, a widely used herbicide, examines its environmental behavior and microbial biodegradation. The indiscriminate use of pesticides like 2,4-D poses significant environmental risks, but microorganisms play a crucial role in degrading such compounds, highlighting the potential for bioremediation strategies to mitigate pollution and protect public health (Magnoli et al., 2020).
将来の方向性
: McPhaul L, Kershaw M, Tilque D, Eckfeldt JH. A 2,4-dichlorophenyl diazonium-based method for total bilirubin without interference from indican in uremic sera. Clinical Chemistry, 31(7), 1229-1231 (1985). Read more : Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Journal of Structural Chemistry, 63(4), 631-637 (2022). Read more : (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one; CAS Number: 339278-34-
特性
IUPAC Name |
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,3)19-13(7-10(18-21)8-14(19)20)11-5-4-9(16)6-12(11)17/h4-6,13,21H,7-8H2,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVRQNJBERSBNZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=NO)CC1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(C/C(=N\O)/CC1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
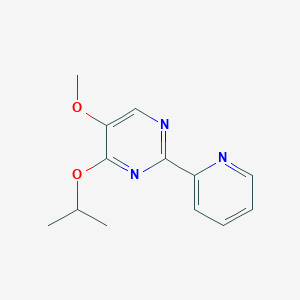

![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)

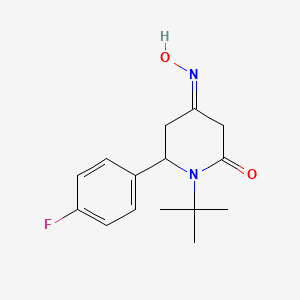
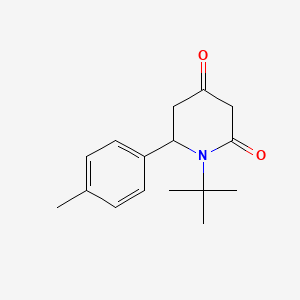
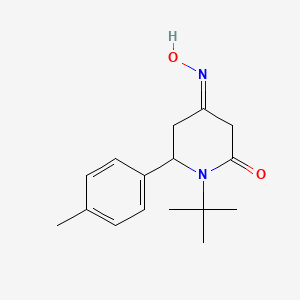
![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)

![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)